molecular formula C15H14N6O B2847133 N-(3-methylpyridin-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396795-24-6

N-(3-methylpyridin-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No. B2847133
M. Wt: 294.318
InChI Key: QSWLGXUFFXTBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylpyridin-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound that has gained a lot of attention in the scientific community due to its potential therapeutic applications. It belongs to the class of tetrazole-containing molecules, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Chemical Modifications to Reduce Metabolism

N-(3-methylpyridin-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide and related compounds have been investigated for modifications to reduce metabolism mediated by aldehyde oxidase (AO). A study on imidazo[1,2-a]pyrimidine, a structurally related compound, showed that altering the heterocycle or blocking the reactive site are effective strategies to reduce AO metabolism, which could be applicable to similar compounds for enhancing their stability and efficacy in medical applications (Linton et al., 2011).

Potential PET Agents for Imaging Neuroinflammation

Compounds structurally similar to N-(3-methylpyridin-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide have been synthesized for use as potential PET (Positron Emission Tomography) agents. One such compound, synthesized for imaging the IRAK4 enzyme in neuroinflammation, demonstrates the versatility of these compounds in diagnostic imaging, contributing to our understanding of neuroinflammatory processes (Wang et al., 2018).

Advancements in PARP Inhibitors for Cancer Treatment

The development of PARP inhibitors for cancer treatment has included compounds with core structures resembling N-(3-methylpyridin-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide. These inhibitors show promise in targeting PARP enzymes, essential for repairing damaged DNA in cancer cells, thereby enhancing the efficacy of chemotherapeutic agents and radiation therapy (Penning et al., 2009).

Microwave-Assisted Synthesis for Biological Activities

The microwave-assisted synthesis of tetrazolyl pyrazole amides, which share functional groups with N-(3-methylpyridin-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, has been explored. These compounds exhibit a range of biological activities, including bactericidal and antimicrobial effects, highlighting the potential for similar compounds in developing new antimicrobial agents (Hu et al., 2011).

Kinase Inhibitors for Oncology Applications

Substituted thiazole-5-carboxamides, related to the core structure of N-(3-methylpyridin-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide, have been identified as potent Src/Abl kinase inhibitors. These compounds exhibit significant antiproliferative activity against both hematological and solid tumor cell lines, underscoring their potential in cancer treatment (Lombardo et al., 2004).

properties

IUPAC Name

2-(4-methylphenyl)-N-(3-methylpyridin-2-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-10-5-7-12(8-6-10)21-19-14(18-20-21)15(22)17-13-11(2)4-3-9-16-13/h3-9H,1-2H3,(H,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWLGXUFFXTBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylpyridin-2-yl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

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